molecular formula C22H25NO4 B2767258 (S)-Fmoc-2-amino-3-ethyl-pentanoic acid CAS No. 1310680-47-7

(S)-Fmoc-2-amino-3-ethyl-pentanoic acid

Cat. No.: B2767258
CAS No.: 1310680-47-7
M. Wt: 367.445
InChI Key: SHDUOAKEZPAHOK-FQEVSTJZSA-N
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Description

Role of Non-Canonical Amino Acids in Expanding the Chemical Space of Peptides and Proteins

The introduction of non-canonical amino acids into peptide and protein structures significantly broadens their chemical and functional potential. thedailyscientist.org Medicinal chemists utilize ncAAs to construct designer peptides with improved drug-like characteristics. acs.orgnih.gov By moving beyond the 20 canonical building blocks, researchers can systematically modify a peptide's properties. For instance, altering side chain functionality or substituting at the N-, α-, or β-positions can greatly increase chemical diversity and enhance pharmaceutical attributes such as stability, solubility, and bioavailability. acs.org

The unique side chains and backbones of ncAAs introduce novel functionalities, which can lead to enhanced biological activity and the creation of new protein structures. thedailyscientist.org This expansion of the genetic code is particularly impactful in drug discovery. thedailyscientist.org Incorporating ncAAs can improve the stability of peptide-based drugs against enzymatic degradation, prolonging their circulation time in the body. thedailyscientist.org Furthermore, ncAAs serve as versatile tools for investigating disease mechanisms; by introducing them at specific sites within a protein, researchers can study protein-protein interactions and identify potential points for therapeutic intervention. thedailyscientist.org

Overview of Fmoc-Protection Strategy in Modern Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. peptide.com A key requirement of SPPS is the use of protecting groups to prevent unwanted side reactions at the alpha-amino group of an amino acid during the coupling process. altabioscience.com The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most important and widely used Nα-protecting groups in modern SPPS. chempep.comembrapa.br

The Fmoc-protection strategy offers significant advantages, most notably its use of milder reaction conditions compared to the older tert-butyloxycarbonyl (Boc) method. altabioscience.com The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.compeptide2.com This deprotection step exposes the free amino group, readying it for coupling with the next incoming Fmoc-protected amino acid. peptide.com

This approach is orthogonal, as the side-chain protecting groups used in conjunction with Fmoc chemistry are acid-labile. slideshare.net They remain stable during the base-mediated Fmoc removal but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). altabioscience.compeptide2.com This orthogonality and the milder conditions make Fmoc SPPS particularly suitable for the synthesis of complex and modified peptides, including those with post-translational modifications that might be unstable under harsher acidic conditions. nih.gov

Contextualization of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid within Stereochemically Defined Building Blocks

In chemistry, a building block is a chemical compound with reactive functional groups that allows it to be readily assembled with other compounds to create more complex molecular architectures. wikipedia.org The precise three-dimensional arrangement of atoms in these building blocks, known as stereochemistry, is critical as it dictates the properties, reactivity, and biological activity of the final molecule. ontosight.aigneechem.com Stereochemically defined building blocks, which have a specific and known spatial arrangement, are therefore essential for the rational design and synthesis of complex molecules like pharmaceuticals. ontosight.ai

This compound is a prime example of a stereochemically defined non-canonical amino acid building block used in peptide synthesis. chemimpex.com Its structure is characterized by two key features: the Fmoc protecting group on the alpha-amino group, making it suitable for Fmoc-based SPPS, and a unique, non-proteinogenic side chain, 3-ethyl-pentyl. The "(S)" designation specifies the stereochemistry at the α-carbon, ensuring that it is incorporated into a growing peptide chain with a defined three-dimensional orientation. The bulky, hydrophobic nature of the 3-ethyl-pentyl side chain can be used to introduce specific conformational constraints or to modulate the hydrophobicity of a peptide, potentially enhancing its stability or binding affinity. chemimpex.com

PropertyValue
Compound Name This compound
CAS Number 1310680-47-7
Molecular Formula C₂₂H₂₅NO₄
Molecular Weight 367.44 g/mol
Synonym (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ethylpentanoic acid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDUOAKEZPAHOK-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis and Derivatization of S 2 Amino 3 Ethyl Pentanoic Acid Core Structure

Asymmetric Synthesis Approaches for Chiral Branched-Chain Amino Acids

The asymmetric synthesis of chiral branched-chain amino acids like (S)-2-amino-3-ethyl-pentanoic acid relies on a variety of sophisticated techniques that guide the formation of specific stereoisomers. These methods are broadly categorized into chiral auxiliary-mediated strategies, enantioselective catalysis, and enzymatic synthesis.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct a chemical transformation in a stereoselective manner. wikipedia.org This approach has been successfully employed in the synthesis of various chiral amino acids. For instance, chiral oxazolidinones can be used to introduce the initial chiral center, followed by the use of another auxiliary, such as Ellman's N-sulfinylimine, to establish the stereochemistry of the α-amino group. researchgate.net The diastereomeric excess in these reactions can be substantial, often exceeding 95:5. researchgate.net Another example involves the use of axially chiral 1,1'-Binaphthyl-2,2'-diol (BINOL) as an auxiliary in the alkylation of chiral glycine (B1666218) derivatives, which has been shown to produce a range of enantiomerically pure uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org

A notable application of this strategy is the modular synthesis of sterically constrained β-amino acid derivatives, showcasing the versatility of chiral auxiliaries in constructing complex amino acid structures. researchgate.net The auxiliary can be cleaved and recovered after the desired stereochemistry is set, making this a powerful and often recyclable method. wikipedia.org

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. organic-chemistry.org This field has seen significant advancements, with various catalytic systems being developed for the synthesis of α-amino acids.

Phase-transfer catalysis (PTC) using chiral catalysts derived from Cinchona alkaloids has been effectively used for the enantioselective synthesis of optically active α-amino acid derivatives from achiral Schiff base esters. acs.org These organocatalysts are attractive due to their low cost and availability. acs.org Another powerful method involves the catalytic enantioselective reduction of ketones. For example, a chiral (S)-oxazaborolidine catalyst can reduce trichloromethyl ketones to (R)-secondary alcohols with high enantioselectivity, which can then be converted to (S)-α-amino acids. organic-chemistry.org

Recent developments in transition metal catalysis have also provided new avenues for α-amino acid synthesis. For instance, a method based on a nitrene-mediated stereocontrolled 1,3-nitrogen shift utilizes ruthenium or iron catalysts to synthesize a wide variety of unnatural α-amino acids from abundant carboxylic acids. nature.com Furthermore, the catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters, catalyzed by chiral N-heterocyclic carbene complexes of iridium, provides an enantioselective route to α,α-disubstituted α-amino acid derivatives. rsc.org

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral amino acids. rsc.orgresearchgate.net Enzymes, with their inherent stereoselectivity, can catalyze reactions with high enantio- and diastereoselectivity under mild conditions. researchgate.net

Transaminases are a key class of enzymes used in the asymmetric synthesis of amino acids. mdpi.com For example, a transaminase-based dynamic kinetic resolution has been developed for the preparation of β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov This process is facilitated by using thermophilic enzymes that can tolerate elevated temperatures and a broad range of substrates. nih.gov D-amino acid aminotransferases (DAATs) are another important group of enzymes that catalyze the stereoselective amination of α-keto acids to produce D-amino acids. mdpi.com By employing a one-pot, three-enzyme system, the enantiomeric excess of the target D-amino acids can exceed 99%. mdpi.com

Ammonia (B1221849) lyases represent another class of enzymes that catalyze the stereoselective addition of ammonia across the double bond of α,β-unsaturated carboxylic acids to form chiral α-amino acids. nih.gov These enzymatic methods offer a sustainable alternative to traditional chemical synthesis and are increasingly being applied in both academic and industrial settings. nih.gov

Functional Group Protection and Deprotection Chemistries

The synthesis of peptides and other complex molecules containing amino acids necessitates the use of protecting groups to prevent unwanted side reactions at the reactive amino and carboxyl termini. springernature.com The choice of protecting groups and the strategy for their removal are crucial for the success of the synthesis.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). wikipedia.orgnumberanalytics.com Its popularity stems from its stability under acidic conditions and its lability to mild bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. numberanalytics.comtotal-synthesis.com The mechanism of Fmoc deprotection involves a β-elimination reaction initiated by the deprotonation of the acidic proton on the fluorenyl ring by a base. altabioscience.com This process is highly efficient and allows for the stepwise elongation of the peptide chain. genscript.com

Interactive Data Table: Comparison of Fmoc Introduction Reagents
ReagentCommon ConditionsAdvantagesDisadvantages
Fmoc-Cl Schotten-Baumann (e.g., NaHCO₃/dioxane/H₂O) or anhydrous (e.g., pyridine/CH₂Cl₂)Readily available solidSensitive to moisture and heat
Fmoc-OSu Basic conditionsMore stable than Fmoc-Cl; lower risk of oligopeptide formation-
Fmoc-N₃ Sodium bicarbonate in aqueous dioxaneAlternative methodReagent is an azide (B81097) and potentially explosive

In the synthesis of complex peptides containing amino acids with functionalized side chains, an orthogonal protection strategy is essential. nih.gov This strategy employs multiple protecting groups that can be selectively removed under different chemical conditions, allowing for the specific modification of different parts of the molecule without affecting other protected groups. iris-biotech.de

The most common orthogonal protection scheme in modern SPPS is the Fmoc/tBu (tert-butyl) strategy. iris-biotech.de In this approach, the α-amino group is protected with the base-labile Fmoc group, while the side-chain functional groups (e.g., carboxyl groups of Asp and Glu, hydroxyl groups of Ser and Thr) are protected with the acid-labile tert-butyl group. iris-biotech.de The final cleavage of the peptide from the resin and the removal of the tBu protecting groups are typically achieved with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

For more complex syntheses, such as the on-resin modification of a peptide, additional protecting groups that are labile under different conditions are required. iris-biotech.de These can include groups like methyltrityl (Mtt) and methoxytrityl (Mmt), which are removed with dilute TFA, or Dde and ivDde, which are cleaved with hydrazine. iris-biotech.de The careful selection and implementation of an orthogonal protection scheme are critical for the successful synthesis of complex and multi-functional peptides. nih.govresearchgate.net

Interactive Data Table: Common Orthogonal Protecting Groups in Peptide Synthesis
Protecting GroupProtected GroupCleavage ConditionOrthogonal to
Fmoc α-Amino20% Piperidine in DMFtBu, Boc, Trt, Mtt, Mmt, Dde
Boc α-Amino / Side-chain AminoStrong Acid (e.g., TFA)Fmoc
tBu Side-chain Carboxyl/HydroxylStrong Acid (e.g., TFA)Fmoc, Dde, Mtt
Trt (Trityl) Side-chain Amide/ThiolMild AcidFmoc
Mtt (Methyltrityl) Side-chain Amino/Carboxyl1% TFA in DCMFmoc, tBu
Dde Side-chain Amino2% Hydrazine in DMFFmoc, tBu

Investigation of Synthesis Reaction Mechanisms and Optimization

The stereoselective synthesis of the (S)-2-amino-3-ethyl-pentanoic acid core structure can be approached through several mechanistic pathways. A prominent and practical method is the asymmetric Strecker synthesis, which utilizes a chiral auxiliary to direct the stereochemical outcome. Other viable routes include the diastereoselective alkylation of chiral glycine enolate equivalents.

Asymmetric Strecker Synthesis

A practical route for preparing 3-ethyl-L-norvaline involves a diastereoselective Strecker reaction. researchgate.net This classic multicomponent reaction combines an aldehyde, ammonia (or an amine), and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the desired α-amino acid. To control the stereochemistry, a chiral amine, acting as a chiral auxiliary, is used in place of ammonia.

Mechanism: The synthesis begins with the reaction between 3-pentanone (B124093) (diethyl ketone) and a chiral amine, such as (S)-(-)-α-methylbenzylamine, to form a chiral imine. The stereochemistry of the auxiliary guides the subsequent nucleophilic attack of the cyanide ion (from a source like sodium cyanide) on the iminium intermediate. The bulky groups of the chiral auxiliary sterically hinder one face of the imine, forcing the cyanide to attack from the less hindered face. This results in the preferential formation of one diastereomer of the α-amino nitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the hydrogenolysis of the chiral auxiliary, which can then be recovered and reused.

Chiral Auxiliary: The choice of the chiral auxiliary is paramount. Auxiliaries like (S)-(-)-α-methylbenzylamine are effective and relatively inexpensive. researchgate.netresearchgate.net

Solvent and Temperature: Reaction conditions are optimized to favor the formation of the desired diastereomer. Low temperatures are often employed to enhance selectivity.

Crystallization-Induced Asymmetric Transformation: A powerful optimization technique involves a "crystallization-induced asymmetric transformation." researchgate.net In this process, the undesired diastereomer in solution can epimerize (interconvert) back to the desired diastereomer, which then crystallizes out of solution. This dynamic resolution can theoretically convert the entire mixture to the desired solid product, significantly enhancing both yield and diastereomeric purity. researchgate.net

Diastereoselective Alkylation of Chiral Glycine Enolates

Another robust strategy involves the alkylation of a chiral glycine enolate equivalent. harvard.edu In this approach, glycine is first converted into a chiral Schiff base, often using a camphor-derived auxiliary like (+)-2-hydroxypinanyl-3-idene. nih.gov

Mechanism: The chiral glycine Schiff base is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate is then alkylated with an appropriate electrophile. For the synthesis of 2-amino-3-ethyl-pentanoic acid, the enolate would be reacted with a suitable C5 precursor, although this specific alkylation is not detailed in available literature. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. harvard.edu After the alkylation step, the Schiff base is hydrolyzed to release the enantiomerically enriched α-amino acid. A similar strategy has been successfully used for the asymmetric synthesis of L-norvaline, a close structural analog. nih.govresearchgate.net

Optimization: The efficiency and selectivity of this method depend on several factors:

Base and Reaction Conditions: The choice of base, solvent, and temperature is critical for the formation of the enolate and the subsequent alkylation. Non-polar solvents and low temperatures (e.g., -78 °C) are typically used to maximize diastereoselectivity. harvard.edu

Electrophile: The nature of the alkylating agent can influence the reaction's success.

Chiral Auxiliary: Different chiral auxiliaries, such as Evans oxazolidinones, can also be employed, each offering distinct advantages in terms of selectivity and ease of removal. wikipedia.orgblogspot.comyork.ac.uk

Fmoc Derivatization

Once the chiral core (S)-2-amino-3-ethyl-pentanoic acid is synthesized and purified, the N-α-amino group is protected with the Fmoc group. This is a standard procedure where the amino acid reacts with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions. The reaction is typically high-yielding and does not affect the stereocenter.

Reaction StepReagents & ConditionsPurposeKey Optimization Parameters
Asymmetric Strecker Synthesis 1. 3-Pentanone, (S)-α-methylbenzylamine2. NaCN3. Acid Hydrolysis, HydrogenolysisForms the chiral α-amino acid core.Choice of chiral auxiliary, solvent, temperature, crystallization conditions.
Diastereoselective Alkylation 1. Chiral Glycine Schiff Base, LDA2. Alkylating Agent3. Acid HydrolysisBuilds the amino acid side chain stereoselectively.Choice of chiral auxiliary, base, solvent, temperature, electrophile.
Fmoc Protection (S)-2-amino-3-ethyl-pentanoic acid, Fmoc-OSu, Base (e.g., NaHCO₃), Dioxane/WaterProtects the α-amino group for peptide synthesis.pH control, temperature, purity of the starting amino acid.

Scale-Up Considerations for Industrial and Academic Production

Transitioning the synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid from a laboratory setting to larger-scale industrial or academic production introduces a new set of challenges that prioritize safety, cost-effectiveness, efficiency, and regulatory compliance.

Industrial Production

For industrial-scale synthesis, the primary drivers are cost, robustness, and safety.

Process Safety and Robustness: Reactions must be safe and reproducible on a large scale. The use of highly toxic reagents like sodium cyanide in the Strecker synthesis requires stringent safety protocols and waste management systems. Reactions requiring cryogenic temperatures (e.g., -78 °C for enolate alkylations) are energy-intensive and require specialized equipment, increasing capital and operational costs. A process that runs at or near ambient temperature is highly preferred.

Purification and Quality Control: Purification methods must be scalable. Crystallization is an ideal method for large-scale purification as it is generally more cost-effective than chromatography. The use of crystallization-induced asymmetric transformation is particularly attractive for industrial processes as it combines purification and stereochemical enrichment in a single, efficient step. researchgate.net Rigorous quality control is necessary to ensure high chemical and enantiomeric purity of the final product.

Academic and Small-Scale Production

In academic labs or for smaller-scale custom synthesis, the priorities may shift slightly, with more flexibility in cost and methodology.

Methodological Flexibility: Academic labs may favor methods that offer broader substrate scope or allow for the synthesis of various analogs, even if they are more complex or costly. Chiral auxiliary-based methods, such as those using Evans oxazolidinones, are common as they are well-understood and provide high levels of stereocontrol for a wide range of products. harvard.edublogspot.com

Equipment and Reagent Availability: The choice of synthetic route may be dictated by the availability of specialized equipment. While industrial producers can invest in large-scale cryogenic reactors, academic labs may be limited to standard glassware, making extremely low-temperature reactions more challenging to scale beyond a certain point.

Throughput vs. Yield: For research purposes, the speed of synthesis and access to a variety of derivatives might be more important than maximizing the yield of a single compound.

ConsiderationIndustrial ScaleAcademic/Small Scale
Primary Driver Cost, Safety, RobustnessVersatility, High Stereoselectivity
Preferred Synthesis Asymmetric Strecker with crystallization-induced transformation.Chiral auxiliary methods (e.g., Evans alkylation), asymmetric catalysis.
Reagent Choice Inexpensive, recyclable reagents (e.g., recoverable auxiliaries).Higher tolerance for more expensive, specialized reagents and catalysts.
Reaction Conditions Ambient or near-ambient temperatures preferred.Cryogenic temperatures (-78 °C) are common and manageable.
Purification Crystallization is highly preferred over chromatography.Preparative chromatography is a common and acceptable purification method.
Waste Management Critical consideration, especially for toxic reagents (e.g., cyanides).Important, but managed on a smaller, less regulated scale.

Chemical Reactivity and Transformations of S Fmoc 2 Amino 3 Ethyl Pentanoic Acid

Reactivity of the Fmoc Protecting Group under Solid-Phase and Solution Conditions

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function of amino acids, particularly in solid-phase peptide synthesis (SPPS). iris-biotech.dealtabioscience.com Its utility stems from its stability under acidic conditions and its lability to bases, which allows for an orthogonal protection strategy where acid-labile groups can be used for side-chain protection. altabioscience.compeptide.com

Solid-Phase Conditions: In Fmoc-based SPPS, the deprotection of the N-terminal amino acid to allow for the coupling of the next residue is a critical step. lifetein.com This is typically achieved by treating the resin-bound peptide with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org The mechanism involves a base-catalyzed β-elimination. The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene intermediate and carbon dioxide, thereby liberating the free amine of the peptide. peptide.comluxembourg-bio.com The dibenzofulvene is a reactive electrophile that is scavenged by the amine base (e.g., piperidine) to prevent its re-addition to the newly deprotected amino group. peptide.comwikipedia.org While piperidine is standard, other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for faster deprotection, though caution is required as DBU can promote side reactions like aspartimide formation. peptide.comiris-biotech.de

Solution Conditions: The principles of Fmoc group reactivity are similar in solution-phase synthesis. nih.gov Deprotection is again achieved with an amine base. However, a key difference from solid-phase synthesis is that the cleavage by-products, dibenzofulvene and its adducts, must be separated from the desired product through methods like extraction or chromatography, which can be more challenging than the simple washing steps used in SPPS. nih.gov This difficulty was one reason the Fmoc group, initially introduced for solution chemistry, found its true niche in solid-phase applications. nih.gov

The bulky 3-ethylpentyl side chain of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid may introduce steric hindrance that could potentially slow the rate of both Fmoc deprotection and subsequent coupling reactions, a phenomenon observed with other sterically demanding amino acids.

ConditionReagent/SolventTypical ConcentrationMechanismKey Considerations
Solid-Phase Deprotection Piperidine in DMF20-50%Base-catalyzed β-elimination luxembourg-bio.comStandard and widely used; by-products are washed away. nih.gov
Fast Deprotection DBU in DMF (often with a scavenger like piperidine)2-10%Faster β-eliminationIncreased risk of side reactions like aspartimide formation and racemization. peptide.comiris-biotech.de
Solution-Phase Deprotection Piperidine, Diethylamine in DMFVariesBase-catalyzed β-elimination creative-peptides.comRequires purification to remove dibenzofulvene adducts. nih.gov
Acid Stability Trifluoroacetic acid (TFA), HBr/AcOHHighStableAllows for orthogonal use of acid-labile side-chain protecting groups (e.g., Boc, tBu). creative-peptides.comtotal-synthesis.com

Chemical Modifications of the Carboxyl Functionality

The carboxyl group of this compound is a key site for chemical modification, most notably for the formation of amide (peptide) bonds. For this to occur, the carboxylic acid must be activated to become a better electrophile. lifetein.com

In peptide synthesis, this activation is typically performed in situ using coupling reagents. Common classes of activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and minimize racemization. nih.gov Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective activating agents. nih.gov

Beyond peptide bond formation, the carboxyl group can undergo other standard organic transformations:

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters). This is often done to protect the carboxyl group during the synthesis of modified amino acids. mdpi.com However, subsequent cleavage of these esters requires conditions that are orthogonal to the Fmoc group; for instance, standard basic hydrolysis conditions for a methyl ester would also cleave the Fmoc group. mdpi.com

Reduction: The carboxyl group can be reduced to a primary alcohol, providing access to amino alcohol building blocks.

Amide Formation with Other Amines: The activated carboxyl group can react with various primary or secondary amines to form C-terminal amides, which can significantly impact the biological activity and conformational properties of peptides. nih.gov

Reagent ClassExamplesApplicationNotes
Carbodiimides DIC (N,N'-diisopropylcarbodiimide)Peptide bond formationOften used with additives like Oxyma to reduce racemization. nih.gov
Aminium/Uronium Salts HATU, HBTUPeptide bond formationHighly efficient but can increase the risk of racemization for sensitive amino acids. nih.gov
Esterification Reagents Methanol/Acid CatalystCarboxyl protectionCreates methyl esters, which require specific, mild hydrolysis conditions to avoid Fmoc cleavage. mdpi.com
Amidation Reagents Ammonia (B1221849), Primary/Secondary AminesC-terminal amide synthesisRequires prior activation of the carboxyl group.

Derivatization of the Alpha-Amino Group for Specialized Applications

While the primary role of the Fmoc group is to protect the alpha-amino group, its removal unmasks a nucleophilic primary amine that can be subjected to a wide array of chemical modifications. These derivatizations are crucial for introducing specific probes, labels, or non-natural structures into peptides or other molecules.

Once the Fmoc group is cleaved, the liberated alpha-amino group of the 2-amino-3-ethyl-pentanoic acid residue can undergo reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to introduce various acyl groups. This is the basis for peptide bond formation but can also be used to add capping groups like an acetyl group.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies are also fundamental to analytical techniques for amino acid analysis. nih.gov For instance, pre-column derivatization involves reacting amino acids with a reagent to make them more easily detectable by HPLC with UV or fluorescence detectors. waters.comsigmaaldrich.com While the Fmoc group itself can be used as a fluorescent tag, other reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC, Edman's reagent) are commonly used to derivatize the free amino group for quantitative analysis. sigmaaldrich.com

Derivatization TypeReagent ExampleFunctional Group FormedApplication
Acylation Acetic AnhydrideN-acetyl amideN-terminal capping in peptides.
Urea Formation Phenyl isocyanatePhenyl ureaSynthesis of peptidomimetics.
Carbamoylation UreaCarbamoyl amino acidDerivatization for LC-MS analysis. nih.gov
Fluorescent Labeling Dansyl ChlorideDansyl sulfonamideCreating fluorescently tagged molecules.

Stereochemical Integrity and Racemization Studies during Chemical Processing

Maintaining the stereochemical integrity of the α-carbon is paramount during all chemical transformations of amino acids, especially during peptide synthesis. Racemization, the process of converting a pure enantiomer into a mixture of both enantiomers, is a significant side reaction that can compromise the biological activity of the final peptide. mdpi.comresearchgate.net

For Fmoc-protected amino acids, the primary risk of racemization occurs during the activation of the carboxyl group for coupling. nih.gov The mechanism often involves the formation of a planar intermediate, such as an oxazolone, which can be easily deprotonated and re-protonated from either face, leading to a loss of stereochemical purity. nih.gov

The extent of racemization is influenced by several factors:

Coupling Reagents: Highly reactive coupling reagents, while efficient, can increase the rate of racemization. For example, HATU can lead to more racemization with sensitive amino acids compared to milder reagents like DIC/Oxyma. nih.gov

Base: The type and concentration of the base used during coupling can significantly affect racemization.

Amino Acid Side Chain: The structure of the amino acid itself plays a role. Residues like histidine and cysteine are particularly prone to racemization. nih.gov While specific studies on this compound are not available, its bulky, aliphatic side chain is generally less susceptible to racemization than residues with electron-withdrawing or coordinating side groups. However, the steric hindrance could prolong reaction times, potentially increasing the window for racemization under harsh conditions.

Studies on various amino acids have shown that the choice of coupling conditions is critical for minimizing epimerization. nih.gov For instance, the use of carbodiimides with racemization-suppressing additives is a common strategy. nih.govnih.gov

Coupling ReagentAdditiveRelative Racemization Risk (for sensitive amino acids)Reference
HATUN-Methylmorpholine (NMM)High nih.gov
HBTUHOBtModerate to HighGeneral knowledge
DICOxymaLow nih.gov
DICHOBtLow to ModerateGeneral knowledge

Advanced Methodologies for Peptide and Peptidomimetic Incorporation

Solid-Phase Peptide Synthesis (SPPS) Protocols for Integration

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, prized for its efficiency and amenability to automation. peptidemachines.com However, the incorporation of sterically demanding residues like (S)-Fmoc-2-amino-3-ethyl-pentanoic acid requires significant protocol optimization beyond standard procedures. The core of Fmoc-based SPPS involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. peptidemachines.comluxembourg-bio.com Each cycle consists of Nα-Fmoc deprotection using a mild base (typically piperidine (B6355638) in DMF) followed by the coupling of the next amino acid. luxembourg-bio.comuci.edu For bulky residues, this coupling step is the primary bottleneck.

To drive these difficult couplings to completion, several strategies are employed:

High-Potency Coupling Reagents: Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient for coupling sterically hindered amino acids. researchgate.net More potent activating agents, typically uronium or phosphonium (B103445) salts, are required. Reagents such as HATU, HBTU, and HCTU are frequently used in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) or Collidine to form highly reactive activated esters that can overcome the steric barrier. uci.edu The benzotriazole (B28993) activation methodology has also proven to be an effective route for synthesizing sterically hindered peptides. nih.gov

Extended Reaction Times and Double Coupling: A common and effective tactic is to increase the duration of the coupling reaction from the standard 15-30 minutes to several hours (4 hours or more). uci.edu In cases of extreme difficulty, a "double coupling" strategy is implemented, where after the initial coupling period, the vessel is drained and the resin is treated with a fresh solution of activated amino acid to ensure the reaction proceeds to completion.

Elevated Temperatures: The use of microwave energy has become a powerful tool in SPPS, as it can accelerate reaction rates for difficult couplings. cem.com Microwave-assisted SPPS (MW-SPPS) drives the formation of amide bonds involving bulky amino acids quickly and efficiently, often reducing reaction times and improving purity. cem.comresearchgate.net

Side reactions are a constant concern in peptide synthesis. While racemization is suppressed by the urethane-based Fmoc protecting group, the primary side reaction during the incorporation of bulky amino acids is incomplete coupling. nih.gov Another potential issue, particularly in long sequences, is aggregation of the growing peptide chains, which can be exacerbated by hydrophobic, bulky residues. nih.govnih.gov This aggregation can block reactive sites and further hinder coupling efficiency.

Table 1: Common Coupling Reagents for Hindered Amino Acid Incorporation
Reagent ClassExamplesActivation MechanismNotes
Uronium/Aminium Salts HATU, HBTU, HCTUForms a highly reactive O-acylisourea intermediate, often via an active ester with additives like HOBt or HOAt. luxembourg-bio.comuci.eduConsidered the gold standard for difficult couplings due to high efficiency and rapid reaction rates. uci.edu
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester, which readily acylates the free amine.Highly effective, but byproducts can sometimes be more difficult to remove than those from uronium salts.
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Activates the carboxylic acid to form an O-acylisourea intermediate. Typically used with nucleophilic additives like HOBt or Oxyma Pure. cem.comLess potent than onium salts and generally less effective for severely hindered couplings unless assisted by microwave energy. researchgate.net

Modern peptide synthesis is heavily reliant on automated synthesizers, which perform the repetitive cycles of deprotection, washing, and coupling. peptidemachines.com this compound is compatible with these systems, provided the synthetic protocols are appropriately modified.

Standard automated synthesizers can be programmed for extended coupling times and double coupling cycles. rsc.org However, the most significant advance for incorporating challenging residues has been the development of automated microwave peptide synthesizers. cem.com These instruments combine robotic fluid handling with controlled microwave irradiation, allowing for the rapid and efficient synthesis of peptides containing multiple bulky or aggregation-prone residues. researchgate.netrsc.org The use of Fmoc chemistry is well-suited for automation due to the mild deprotection conditions and the ability to monitor reaction completion by UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov

The choice of solid support (resin) and the linker that attaches the peptide to it is critical for a successful synthesis. biosynth.comchempep.com For peptides containing bulky amino acids like this compound, several factors must be considered:

Resin Loading Capacity: A resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) is often preferred. peptide.com Lower loading increases the distance between growing peptide chains, which minimizes intermolecular aggregation and reduces steric hindrance, thereby improving reaction efficiency. peptide.com

Polymer Support: Polystyrene (PS) resins are the most common, but for difficult sequences, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., TentaGel) can be advantageous. PEG provides a more polar environment that can improve solvation and disrupt aggregation. biosynth.com

Linker Selection: The linker determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage. chempep.com Wang or 2-Chlorotrityl chloride resins are used for peptides with a C-terminal carboxylic acid, while Rink Amide or Sieber Amide resins are used for C-terminal amides. uci.edubiotage.com The Sieber resin is noted to be an attractive option for synthesizing peptide amides containing sterically bulky amino acids due to the linker's reduced steric bulk compared to the Rink Amide linker. biotage.com The 2-Chlorotrityl chloride resin is particularly useful as it allows for cleavage under very mild acidic conditions, which can preserve sensitive side-chain protecting groups if a fully protected peptide fragment is desired. peptide.combiotage.com

Table 2: Resin and Linker Considerations for Hindered Peptides
Resin/Linker TypeC-Terminal FunctionalityKey Advantage for Hindered SynthesisCleavage Condition
Wang Resin Carboxylic AcidStandard, widely used for Fmoc-SPPS. biotage.comStrong acid (e.g., 95% TFA) biotage.com
2-Chlorotrityl Chloride Resin Carboxylic AcidHigh steric bulk of the linker inhibits side reactions; allows for very mild cleavage to yield protected fragments. peptide.combiotage.comMild acid (e.g., 1-3% TFA or acetic acid) biotage.com
Rink Amide Resin AmideMost common resin for peptide amides in Fmoc-SPPS. biotage.comStrong acid (e.g., 95% TFA) biotage.com
Sieber Amide Resin AmideLess sterically bulky linker than Rink Amide, beneficial when incorporating hindered residues. biotage.comMild acid biotage.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable, albeit more labor-intensive, alternative. In this classical approach, protected amino acids are coupled sequentially in a suitable organic solvent, with the product of each step being purified before proceeding to the next. This method avoids the steric constraints imposed by the resin matrix and can sometimes achieve higher yields for very short peptides or fragments containing difficult residues. However, the need for purification after each step makes it impractical for longer peptides. mdpi.com For incorporating this compound, solution-phase synthesis would still require potent activation reagents and careful monitoring to ensure complete reaction and prevent racemization.

Chemoenzymatic Strategies for Peptide Elongation

Chemoenzymatic strategies represent a novel frontier, combining the flexibility of chemical synthesis with the exquisite selectivity of enzymes. nih.gov Biocatalysis can be leveraged to synthesize challenging non-canonical amino acids or to ligate peptide fragments. nih.govdigitellinc.com For incorporation into a growing peptide chain, one approach involves the enzymatic synthesis of an aminoacyl-tRNA carrying (S)-2-amino-3-ethyl-pentanoic acid, which can then be used in a cell-free protein synthesis system. frontiersin.org While powerful, this method is typically employed for producing large proteins with site-specific modifications rather than for the routine synthesis of shorter peptides. chimia.ch

Challenges and Mitigation Strategies in Incorporating Bulky or Sterically Hindered Non-Canonical Amino Acids

The incorporation of bulky ncAAs like this compound presents a set of predictable challenges, chief among them being steric hindrance. cem.comnih.gov The branching at the β-carbon sterically shields the α-amino group of the preceding residue, making it a poor nucleophile, and also hinders the approach to the activated carboxyl group of the incoming amino acid. stackexchange.com

A summary of the primary challenges and the corresponding mitigation strategies is presented below:

Table 3: Summary of Challenges and Mitigation Strategies
ChallengeDescriptionMitigation Strategy
Slow/Incomplete Coupling Steric hindrance from the β-ethyl group significantly reduces the rate of amide bond formation, leading to deletion sequences. cem.comresearchgate.net- Use of high-potency coupling reagents (HATU, HCTU). uci.edu
  • Application of microwave energy (MW-SPPS). cem.com
  • Extended coupling times and/or double coupling protocols. uci.edu
  • Peptide Aggregation The hydrophobic and bulky nature of the residue can promote inter-chain hydrogen bonding and aggregation on the resin, blocking reactive sites. nih.govnih.gov- Use of low-load resins (0.1-0.4 mmol/g). peptide.com
  • Employing PEG-grafted resins to improve solvation. biosynth.com
  • Addition of chaotropic salts or using solvents like NMP. peptide.com
  • Difficult Purification The presence of deletion sequences with similar physicochemical properties to the target peptide complicates chromatographic purification.- Optimization of synthesis protocols to maximize coupling efficiency and minimize byproduct formation is the most effective approach.

    By systematically addressing these challenges through the selection of appropriate reagents, hardware, and solid-phase supports, the robust incorporation of this compound can be achieved, enabling the synthesis of novel peptides and peptidomimetics with tailored structural and functional properties.

    Conformational and Structural Impact Within Peptide Architectures

    Influence on Peptide Secondary Structure Formation (e.g., Helices, Sheets, Turns)

    The incorporation of sterically hindered amino acids, such as those with β-disubstitution, is a known strategy to induce specific secondary structures. While specific studies on (S)-Fmoc-2-amino-3-ethyl-pentanoic acid are not prevalent, the behavior of structurally related α,α-disubstituted or β-branched amino acids provides significant insights. For instance, α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) are potent promoters of helical conformations, particularly the 310-helix. cam.ac.uk The Thorpe-Ingold effect, which describes the increase in reaction rates due to gem-disubstitution, also plays a role in favoring folded conformations by restricting the available conformational space. cam.ac.uk

    Table 1: Predicted Influence of (S)-2-amino-3-ethyl-pentanoic acid on Peptide Secondary Structures (based on analogous compounds)

    Secondary Structure Predicted Influence Rationale
    α-Helix Potentially stabilizing Steric hindrance can favor helical torsion angles.
    310-Helix Potentially stabilizing Often favored by sterically constrained amino acids.
    β-Sheet Destabilizing Steric clashes between the bulky side chain and the backbone in an extended conformation.
    β-Turn Potentially stabilizing Can act as a turn-inducer by restricting backbone flexibility.

    | Random Coil | Destabilizing | The inherent conformational restriction reduces the tendency for an unstructured state. |

    Conformational Restriction and Its Role in Peptidomimetic Design

    Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as metabolic stability and receptor selectivity. nih.gov A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule in its bioactive conformation. nih.gov This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and specificity. nih.gov

    This compound serves as a valuable building block in this context. By severely restricting the peptide backbone's flexibility, it helps in designing peptides with a well-defined three-dimensional structure. mdpi.com This is particularly useful in mimicking the secondary structures, like turns and helices, that are often involved in protein-protein interactions. nih.gov The incorporation of such non-canonical amino acids can lead to peptidomimetics with enhanced proteolytic resistance, as the unnatural structure is not readily recognized by proteases. nih.gov

    Molecular Dynamics and Computational Modeling of Peptide Conformation

    Molecular dynamics (MD) simulations and other computational modeling techniques are powerful tools for investigating the conformational landscape of peptides containing non-standard amino acids. byu.eduresearchgate.net These methods allow for the exploration of accessible conformations and the prediction of stable secondary structures. For a peptide containing (S)-2-amino-3-ethyl-pentanoic acid, MD simulations could be employed to generate a Ramachandran plot, which would visually represent the sterically allowed φ and ψ angles. It is anticipated that the allowed regions for this residue would be significantly more restricted compared to a simple amino acid like alanine.

    Computational approaches can also be used to calculate the free energy of different peptide conformations, providing insights into their relative stabilities. biorxiv.org For instance, simulations can help determine whether the incorporation of this amino acid would favor a helical or a turn conformation in a given peptide sequence. Such computational studies are crucial for the rational design of peptidomimetics, as they can guide the synthesis of molecules with the desired structural properties. acs.org

    Spectroscopic Probes for Conformational Analysis (e.g., CD, NMR)

    Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques used to determine the secondary structure of peptides in solution.

    Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. Different secondary structures (α-helix, β-sheet, β-turn, and random coil) have characteristic CD spectra. nih.gov Peptides incorporating (S)-2-amino-3-ethyl-pentanoic acid would be expected to exhibit CD spectra indicative of a well-defined structure rather than a random coil. For example, a peptide adopting a helical conformation would show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm. The intensity of these bands can provide an estimate of the helical content. wisc.edunih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about peptide conformation. uzh.ch Through the analysis of various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants (J-couplings), and chemical shifts, the three-dimensional structure of a peptide can be elucidated. mdpi.com For a peptide containing (S)-2-amino-3-ethyl-pentanoic acid, 2D NMR experiments like COSY, TOCSY, and NOESY would be essential. NOE data can reveal through-space proximities between protons, which helps in defining the peptide's fold. The analysis of coupling constants can provide information about the backbone dihedral angles. The observation of specific NOE patterns can confirm the presence of helices (e.g., dNN(i, i+1) and dαN(i, i+3) connectivities) or turns (e.g., a strong dαN(i, i+2) connectivity). uzh.ch

    Table 2: Key Spectroscopic Signatures for Conformational Analysis

    Technique Parameter Structural Information
    CD Wavelength and Molar Ellipticity Characteristic spectra for α-helix, β-sheet, β-turn, and random coil.
    NMR Nuclear Overhauser Effects (NOEs) Through-space proton-proton distances, defining the 3D fold.
    NMR 3JHNα Coupling Constants Information about the backbone dihedral angle φ.

    | NMR | Chemical Shift Index (CSI) | Deviations from random coil chemical shifts indicate secondary structure elements. |

    Analytical and Spectroscopic Characterization of the Amino Acid and Its Peptide Conjugates

    Chromatographic Techniques for Purity and Identity Confirmation

    Chromatography is a cornerstone for the analysis of Fmoc-protected amino acids, providing critical information on purity and identity. phenomenex.com High-Performance Liquid Chromatography (HPLC) is particularly vital for quality control, allowing for the detection and quantification of impurities that could compromise the outcome of a peptide synthesis. nih.govmerckmillipore.com

    Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. nih.gov Method development focuses on optimizing the separation of the main compound from potential impurities, such as those arising during synthesis (e.g., Fmoc-β-Ala-OH, dipeptides) or residual starting materials. nih.govajpamc.com

    Typical RP-HPLC systems utilize a C18 stationary phase. The mobile phase usually consists of a gradient mixture of an aqueous solvent (often water with an acidic modifier like 0.1% trifluoroacetic acid, TFA) and an organic solvent (typically acetonitrile (B52724), ACN). phenomenex.comnih.gov The TFA acts as an ion-pairing agent to improve peak shape, while the gradient elution, starting with a lower concentration of ACN and increasing over time, allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a UV detector, leveraging the strong absorbance of the Fmoc group. researchgate.net

    ParameterTypical ConditionPurpose
    ColumnReverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
    Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase; TFA improves peak shape.
    Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Organic modifier; elutes hydrophobic compounds.
    GradientLinear gradient, e.g., 50% to 100% B over 8-20 minutesEnsures elution and separation of a range of impurities. nih.gov
    Flow Rate1.0 - 1.2 mL/minStandard flow for analytical columns. rsc.org
    DetectionUV Absorbance at 214 nm, 254 nm, or 265 nmMonitors the fluorenyl group of the Fmoc moiety. rsc.org
    Column TemperatureAmbient or controlled (e.g., 25-40 °C)Ensures reproducible retention times.

    Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. nih.gov It is invaluable for confirming the identity of this compound by providing precise molecular mass information. chainonbio.com Using electrospray ionization (ESI) in positive ion mode, the compound is typically detected as the protonated molecule [M+H]⁺. For this compound, with a molecular weight of 367.44 g/mol , the expected ion would be observed at an m/z (mass-to-charge ratio) of 368.4. chemimpex.com

    Furthermore, tandem mass spectrometry (LC-MS/MS) can be used to analyze the fragmentation patterns of the parent ion. Collision-induced dissociation (CID) of the protonated molecule yields characteristic fragment ions that provide structural confirmation. chainonbio.comnih.gov This technique is also used to analyze peptide conjugates, where fragmentation patterns can help verify the amino acid sequence. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. springernature.com Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) techniques are employed to confirm the covalent structure and stereochemistry. semanticscholar.org While specific spectral data for this non-canonical amino acid is not widely published, expected chemical shifts can be predicted based on the known values for the Fmoc group and similar aliphatic amino acid structures.

    ¹H NMR: The proton spectrum would show characteristic signals for the aromatic protons of the fluorenyl group (typically between 7.2 and 7.8 ppm), the CH and CH₂ protons of the Fmoc linker, the α-proton of the amino acid, and the protons of the 3-ethyl-pentanoic side chain.

    ¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbons (carboxylic acid and urethane), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the amino acid backbone and side chain.

    Automated tools and databases are available to help generate the necessary structural templates for non-canonical amino acids, facilitating their analysis within complex peptides by NMR. nih.govcopernicus.org

    AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
    Fmoc Aromatic C-H~7.2 - 7.8~120 - 144
    Fmoc CH/CH₂~4.2 - 4.5~47, ~67
    Urethane (B1682113) N-H~5.3N/A
    α-CH~4.3~55 - 60
    Side Chain CH/CH₂/CH₃~0.8 - 1.8~10 - 45
    Carboxyl C=ON/A~175
    Urethane C=ON/A~156

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) provides a rapid and highly sensitive method for determining the molecular weight of this compound, confirming its elemental composition. The molecular formula is C₂₂H₂₅NO₄, corresponding to a molecular weight of 367.44 g/mol . chemimpex.com Electrospray ionization (ESI) is a common soft ionization technique used for this analysis.

    Fragmentation analysis via tandem MS (MS/MS) offers deeper structural insight. The fragmentation of Fmoc-protected amino acids is well-characterized. Common fragmentation pathways include:

    Loss of the fluorenyl group: A characteristic fragmentation involves the cleavage of the Fmoc group, often leading to a dibenzofulvene-related ion or fragments thereof.

    Cleavage at the urethane bond: This can result in ions corresponding to the free amino acid or fragments of the Fmoc moiety.

    Side-chain fragmentation: The aliphatic side chain can undergo cleavage, although this is often less favorable than fragmentation of the protecting group.

    IonDescriptionExpected m/z
    [M+H]⁺Protonated parent molecule368.4
    [M+Na]⁺Sodium adduct of parent molecule390.4
    [C₁₃H₉]⁺Fluorenyl cation fragment165.1
    [C₁₄H₁₀]Dibenzofulvene fragment from neutral loss166.1 (as a neutral loss)

    Chiral Purity Determination Methods

    Ensuring the chiral purity of this compound is paramount, as even small amounts of the (R)-enantiomer can lead to the formation of undesirable diastereomeric peptides, complicating purification and reducing the yield of the target molecule. peptide.com Several methods are available for determining the enantiomeric excess (e.e.).

    Chiral HPLC: This is a direct and widely used method. tandfonline.com It involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. tandfonline.com Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based (e.g., teicoplanin) columns are effective for separating various N-protected amino acids. tandfonline.comsigmaaldrich.com The choice of mobile phase is critical for achieving resolution. nih.gov

    Derivatization followed by RP-HPLC: An indirect method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral RP-HPLC column. nih.gov A common agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), which reacts with the amino group to produce diastereomeric adducts that are easily separated and quantified. peptide.comnih.gov

    MethodPrincipleAdvantagesConsiderations
    Direct Chiral HPLCDifferential interaction of enantiomers with a Chiral Stationary Phase (CSP). tandfonline.comDirect analysis, no derivatization required. tandfonline.comRequires specialized, often expensive, chiral columns; method development can be extensive.
    Indirect HPLC (with Marfey's Reagent)Formation of diastereomers with a chiral agent, followed by separation on a standard C18 column. peptide.comUses standard HPLC columns; reliable and well-established. nih.govRequires a derivatization step; potential for side reactions or incomplete derivatization.

    Advanced Spectroscopic Techniques (e.g., IR, Raman, UV-Vis) for Functional Group and Purity Analysis

    Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. okstate.edu The IR spectrum provides a molecular "fingerprint" and can confirm the presence of the urethane, carboxylic acid, and aromatic moieties. researchgate.netresearchgate.net

    Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar and symmetric bonds. It can be used to confirm the integrity of the molecule, as the spectra of the bulk material and processed forms (e.g., incorporated into a peptide) should be consistent. researchgate.net

    UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is primarily used for quantitative purposes, especially in HPLC detection. The strong UV absorbance of this compound is dominated by the fluorenyl group. nih.gov The Fmoc moiety exhibits characteristic absorbance maxima, typically around 265 nm and 301 nm, which allows for sensitive detection. researchgate.net

    TechniqueFunctional Group / MoietyCharacteristic Signal / Wavenumber (cm⁻¹)
    FTIRO-H stretch (Carboxylic Acid)~2500 - 3300 (broad)
    N-H stretch (Urethane)~3300
    C=O stretch (Carboxylic Acid)~1710
    C=O stretch (Urethane/Fmoc)~1690
    UV-Visπ → π* transitions (Fluorenyl group)λₘₐₓ ≈ 265 nm
    λₘₐₓ ≈ 301 nm

    Applications in Advanced Chemical Biology and Materials Science Research

    Design and Synthesis of Peptidomimetics and Constrained Peptides

    The incorporation of non-proteinogenic amino acids like (S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a cornerstone strategy in the design of peptidomimetics and conformationally constrained peptides. These modified peptides are developed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The unique side chain of this amino acid introduces steric hindrance that can restrict the rotational freedom of the peptide backbone, thereby locking it into a specific, biologically active conformation.

    This conformational restriction is critical for enhancing the binding affinity and selectivity of a peptide for its target receptor or enzyme. nih.gov The synthesis of these complex peptides is typically achieved through Fmoc-based solid-phase peptide synthesis, a method where this compound can be incorporated at specific positions within a peptide sequence. chemimpex.com

    Development of Ligands for in vitro Receptor Binding Studies

    In the field of drug discovery, creating ligands with high specificity for biological targets is paramount. The distinct three-dimensional structure of (S)-2-amino-3-ethyl-pentanoic acid makes it a valuable component for building synthetic peptide ligands intended for in vitro receptor binding assays. The ethyl group on the pentyl side chain can establish unique hydrophobic and van der Waals interactions within a receptor's binding pocket, which are not achievable with natural amino acids.

    By systematically replacing native amino acids with this synthetic analogue, researchers can perform structure-activity relationship (SAR) studies. These studies help to map the topographical requirements of a receptor binding site, leading to the rational design of more potent and selective therapeutic leads. For instance, incorporating this residue could modulate the peptide's interaction with specific domains, such as the SH2 domain, which is a validated target in anti-cancer drug design. nih.gov

    Exploration in Enzyme Substrate and Inhibitor Design for in vitro Assays

    The design of enzyme inhibitors is a major focus of medicinal chemistry. mdpi.com Non-canonical amino acids are instrumental in developing potent and selective enzyme inhibitors by probing the active site of an enzyme. The bulky side chain of this compound can be used to design competitive or non-competitive inhibitors for in vitro enzymatic assays. nih.gov

    When incorporated into a peptide sequence that mimics an enzyme's natural substrate, the unique side chain can occupy sub-pockets within the active site, blocking substrate entry or preventing the conformational changes necessary for catalysis. vumc.org This approach allows for the development of substrate-selective inhibitors, which can block a specific pathogenic outcome of an enzyme's activity without affecting its other vital functions. nih.gov

    Application AreaResearch FocusKey Contribution of this compound
    Peptidomimetics Enhancing stability and bioavailabilityInduces conformational constraints in the peptide backbone.
    Receptor Ligands Improving binding affinity and selectivityProvides unique hydrophobic interactions within receptor pockets.
    Enzyme Inhibitors Designing potent and selective inhibitorsBulky side chain can block enzyme active sites and confer selectivity.

    Integration into Bio-Inspired Materials and Self-Assembling Systems

    The field of bio-inspired materials leverages biological principles of self-assembly to create novel functional materials. rsc.orgnih.gov Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid moieties. mdpi.com The introduction of the unique 3-ethyl-pentanoic acid side chain can modulate these self-assembly processes, influencing the morphology and properties of the resulting materials.

    These self-assembled systems are explored for a wide range of applications, including tissue engineering, drug delivery, and biosensing, due to their biocompatibility and tunable properties. researchgate.net

    Peptide Hydrogel Formation and Engineering

    Fmoc-amino acids and short peptides are effective low-molecular-weight hydrogelators, forming fibrous networks that entrap large amounts of water. rsc.orgqub.ac.uk The formation of these hydrogels can often be triggered by a change in pH or temperature. The self-assembly process leading to hydrogelation is primarily driven by the hydrophobic and aromatic interactions of the Fmoc group. frontiersin.org

    Incorporating this compound into a peptide sequence can significantly impact the resulting hydrogel's properties. The steric bulk and hydrophobicity of its side chain can alter the packing of the peptide building blocks, affecting the fiber morphology, pore size, and mechanical strength of the hydrogel. This allows for the engineering of hydrogels with tailored properties for specific applications, such as creating scaffolds for 3D cell culture. qub.ac.uk

    Development of Peptide-Based Nanostructures and Scaffolds

    Beyond hydrogels, the self-assembly of peptides containing this compound can lead to a variety of well-defined nanostructures, including nanofibers, nanotubes, and nanospheres. researchgate.net These structures serve as versatile scaffolds in materials science and biomedicine. The peptide backbone acts as a structural scaffold, while the side chains, presented on the surface of the nanostructure, can introduce specific chemical functionalities. mdpi.com

    The properties of these nanostructures are dictated by the amino acid sequence. By strategically placing (S)-2-amino-3-ethyl-pentanoic acid within a self-assembling peptide, researchers can control the surface chemistry and topology of the resulting scaffold. This control is crucial for applications such as tissue engineering, where the scaffold must mimic the extracellular matrix to support cell attachment, proliferation, and differentiation. nih.gov

    Material TypeDriving Force of AssemblyRole of this compoundPotential Application
    Hydrogels π-π stacking, Hydrogen bondingModulates fiber morphology and mechanical properties.3D Cell Culture, Drug Delivery
    Nanostructures Supramolecular interactionsControls scaffold surface chemistry and topology.Tissue Engineering, Biosensing

    Utilization in Probes for Biochemical Pathways and Protein Studies

    Understanding complex biochemical pathways and protein-protein interactions is fundamental to cell biology and disease research. Modified amino acids are valuable tools for creating chemical probes to investigate these processes. By incorporating unique chemical moieties, such as isotopic labels or reactive groups, these probes can report on cellular events or capture binding partners.

    While not intrinsically a probe, this compound can serve as a unique structural motif within a larger probe molecule. For example, its distinct mass and structure can be useful in mass spectrometry-based proteomics to identify and quantify protein interactions. Furthermore, it can be used as a building block in the synthesis of more complex probes, such as radiolabeled amino acid tracers for positron emission tomography (PET) imaging, which are used to visualize metabolic activity in tumors. nih.gov The unique side chain could potentially alter the transport and accumulation of such tracers, offering new ways to probe specific amino acid transporter systems in cancer cells.

    Contribution to Understanding Protein Folding and Stability Mechanisms (in model systems)

    The non-canonical amino acid, (S)-2-amino-3-ethyl-pentanoic acid, serves as a specialized tool for investigating the fundamental principles of protein folding and stability. Its utility stems from its unique side-chain architecture—a β,β-diethyl group—which imposes significant steric constraints compared to naturally occurring branched-chain amino acids like valine and isoleucine. By strategically incorporating this synthetic residue into model peptide and protein systems, researchers can systematically probe how steric bulk and conformational restrictions influence secondary structure formation, tertiary fold stability, and the energetics of protein packing.

    The primary driving forces behind protein folding include the hydrophobic effect, hydrogen bonding, and van der Waals forces. khanacademy.orgabcam.comyoutube.com The precise arrangement of amino acid side chains, particularly within the hydrophobic core of a protein, is critical for achieving a stable, functional three-dimensional structure. The introduction of (S)-2-amino-3-ethyl-pentanoic acid provides a mechanism to perturb these delicate interactions in a controlled manner.

    Probing Steric Effects on Secondary Structure

    The conformation of a polypeptide backbone is described by its dihedral angles (φ, ψ). The size and branching pattern of an amino acid's side chain restrict the allowable φ and ψ angles. (S)-2-amino-3-ethyl-pentanoic acid, with its two ethyl groups attached to the β-carbon, creates substantial steric hindrance that severely limits the rotational freedom of the peptide backbone. nih.gov This property is exploited in model systems, such as synthetic β-hairpins or α-helical peptides, to understand how local conformational biases impact the stability of the entire structure.

    For example, researchers can synthesize a series of model peptides where a native residue (e.g., Valine) is substituted with (S)-2-amino-3-ethyl-pentanoic acid. The stability of these peptides is then compared using techniques like circular dichroism (CD) spectroscopy to monitor secondary structure content and thermal denaturation to measure the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.

    An illustrative experiment could involve a model β-hairpin peptide. The stability of β-hairpins is often dependent on specific interactions within the turn region and across the β-strands. nih.gov Introducing the bulky β,β-diethyl group can either stabilize or destabilize the hairpin, depending on the position.

    Table 7.4.1: Illustrative Thermal Stability Data for a Model β-Hairpin Peptide

    This table shows hypothetical data from a thermal denaturation experiment on a 16-residue model β-hairpin peptide. The stability is compared between the wild-type (WT) peptide containing Valine at position 8 and a variant where Valine is substituted with (S)-2-amino-3-ethyl-pentanoic acid (Aepa).

    Peptide VariantSubstituted Residue at Position 8Melting Temperature (Tm) (°C)Change in Stability (ΔTm) (°C)
    Wild-Type (WT)Valine52.5N/A
    Variant 1(S)-2-amino-3-ethyl-pentanoic acid41.3-11.2

    Data are hypothetical and for illustrative purposes only.

    In this hypothetical scenario, the significant decrease in melting temperature for Variant 1 suggests that the increased steric bulk of the β,β-diethyl side chain introduces unfavorable steric clashes, destabilizing the native β-hairpin fold. This type of result would provide quantitative insight into the steric tolerance of that specific position within the peptide structure.

    Investigating Hydrophobic Core Packing

    The stability of globular proteins is highly dependent on the efficient packing of hydrophobic side chains in the protein's core. khanacademy.org (S)-2-amino-3-ethyl-pentanoic acid can be used as a probe to assess the packing density and flexibility of a protein's core. By replacing a core residue with this larger synthetic amino acid, researchers can measure the energetic penalty associated with introducing a cavity or creating a steric clash.

    This is often studied using model proteins with well-understood folding pathways and structures, such as variants of the B1 domain of protein G. The thermodynamic stability of the wild-type protein is compared to that of the mutant containing the synthetic residue. The change in the Gibbs free energy of unfolding (ΔΔGU) provides a direct measure of the substitution's effect on stability.

    Table 7.4.2: Example Thermodynamic Data for a Model Protein Variant

    This table presents sample data from a chemical denaturation study on a model protein, showing the impact on stability when a Leucine residue in the hydrophobic core is replaced by (S)-2-amino-3-ethyl-pentanoic acid (Aepa).

    Protein VariantSubstituted ResidueGibbs Free Energy of Unfolding (ΔGU) (kcal/mol)Change in Stability (ΔΔGU) (kcal/mol)
    Wild-Type (WT)Leucine8.6N/A
    L21Aepa Mutant(S)-2-amino-3-ethyl-pentanoic acid5.2-3.4

    Data are hypothetical and for illustrative purposes only.

    A negative ΔΔGU value, as shown in the illustrative table, indicates significant destabilization. This would imply that the hydrophobic core at position 21 cannot accommodate the larger side chain of (S)-2-amino-3-ethyl-pentanoic acid without disrupting the native packing arrangement, leading to a loss of stabilizing interactions. Such studies are crucial for mapping the energetic landscape of protein interiors and understanding the precise balance of forces that dictates the final folded state.

    Future Perspectives and Emerging Research Avenues

    Automation and High-Throughput Synthesis Methodologies

    The synthesis of peptides containing non-canonical amino acids has traditionally been a labor-intensive process. However, the advent of automated peptide synthesizers has significantly streamlined this workflow. americanpeptidesociety.org These robotic systems, built upon the principles of Solid-Phase Peptide Synthesis (SPPS), have standardized the repetitive cycles of deprotection, coupling, and washing, leading to greater efficiency and reproducibility. americanpeptidesociety.orglibretexts.org

    Modern automated synthesizers offer several advantages for the incorporation of sterically hindered residues like (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. americanpeptidesociety.org These include:

    Reduced Manual Labor and Human Error : Automation minimizes the need for manual intervention, leading to more consistent results. americanpeptidesociety.org

    Increased Throughput : Parallel synthesis capabilities allow for the rapid production of numerous peptide sequences simultaneously. americanpeptidesociety.org

    Optimized Reaction Conditions : Advanced systems incorporate features like induction heating to accelerate coupling reactions, which is particularly beneficial for challenging sequences. americanpeptidesociety.org

    The development of automated flow-based approaches has further enhanced the efficiency of SPPS, enabling the synthesis of longer peptides with significantly reduced cycle times. nih.gov These high-throughput methodologies are crucial for creating large libraries of peptides containing non-canonical amino acids for screening and optimization in drug discovery and materials science.

    Table 1: Comparison of Manual vs. Automated Peptide Synthesis

    FeatureManual SynthesisAutomated Synthesis
    Throughput LowHigh (Parallel Synthesis)
    Reproducibility Variable, operator-dependentHigh, standardized protocols
    Labor Intensity HighLow (Walk-away operation)
    Error Rate Higher potential for human errorMinimized through automation
    Time per Cycle LongerShorter, optimized cycles

    Chemoinformatics and in silico Design of Peptides Containing the Amino Acid

    The vast chemical space offered by non-canonical amino acids presents both an opportunity and a challenge for peptide design. Chemoinformatics and in silico modeling are emerging as indispensable tools for navigating this complexity and rationally designing peptides with desired properties. nih.gov Computational approaches are being developed to predict the structural and functional consequences of incorporating ncAAs like this compound.

    Recent advancements in this area include:

    Structure Prediction Models : Deep learning-based models, such as AlphaFold, are being adapted to predict the three-dimensional structures of peptides containing unnatural amino acids with increasing accuracy. nih.govnih.gov Models like HighFold2 are specifically being developed to handle the complexities of cyclic peptides with non-canonical residues. nih.gov

    Solubility Prediction : Software tools like CamSol-PTM are being developed to predict the solubility of peptides containing modified amino acids, a critical parameter for their therapeutic and biotechnological applications. biorxiv.orgbiorxiv.org

    Generative Models : Flow-based generative models, such as NCFlow, are capable of incorporating arbitrary non-canonical amino acids into protein and peptide structures, facilitating the in silico design of novel variants with potentially improved properties. biorxiv.orgbiorxiv.org

    These computational tools are accelerating the design-make-test-analyze cycle in peptide drug discovery and materials science by allowing researchers to screen vast virtual libraries and prioritize promising candidates for synthesis and experimental validation. nih.gov

    Exploration in Novel Materials and Supramolecular Assemblies

    The unique structural and chemical properties imparted by non-canonical amino acids are being harnessed to create novel materials with tailored functionalities. The incorporation of residues such as this compound can influence the self-assembly of peptides into well-defined supramolecular structures like nanofibers, hydrogels, and nanoparticles. youtube.com

    Emerging research in this area is focused on:

    Protein-Based Biomaterials : By introducing ncAAs, researchers can engineer artificial proteins with new physical and biophysical properties, such as enhanced stability or the ability to form specific nanostructures. youtube.comresearchgate.net

    Controlled Self-Assembly : The steric bulk and hydrophobicity of the ethyl groups in this compound can be strategically employed to direct the self-assembly of peptides into specific morphologies.

    Functional Materials : Peptides containing ncAAs are being explored for a range of applications, including drug delivery, tissue engineering, and biocatalysis. youtube.com For instance, the incorporation of photo-crosslinkable ncAAs can lead to the formation of stable hydrogels for biomedical applications. mdpi.com

    The ability to precisely control the sequence and composition of peptides containing ncAAs offers a powerful platform for the bottom-up design of advanced materials with programmed properties and functions.

    Development of Novel Analytical Tools for In-Process Monitoring

    The successful synthesis of peptides, particularly those containing challenging non-canonical amino acids, relies on the ability to monitor the progress of the reaction in real-time. Traditional analytical methods often involve cleaving the peptide from the solid support, which is time-consuming and not suitable for in-process monitoring. ingentaconnect.combenthamdirect.com Consequently, there is a growing need for novel analytical tools that can provide real-time feedback on the efficiency of coupling and deprotection steps during SPPS. digitellinc.com

    Recent developments in this area include:

    Spectroscopic Methods : Techniques like UV-Vis and infrared (IR) spectroscopy can be used to monitor the presence or absence of protecting groups and the formation of peptide bonds directly on the solid support. ingentaconnect.combenthamdirect.com

    Refractive Index Measurement : On-line refractometry has been demonstrated as a process analytical tool (PAT) for real-time monitoring of the different steps in SPPS, including coupling, deprotection, and washing. digitellinc.comschmidt-haensch.com

    Mass Spectrometry : While typically used for final product characterization, mass spectrometry techniques are also being adapted for on-resin analysis to confirm the incorporation of amino acids at each step. polarispeptides.comijsra.net

    Computer Vision : An emerging strategy involves the use of camera technology and computer vision to monitor colorimetric changes associated with the coupling reactions, providing a non-contact method for optimizing reaction times. nih.gov

    These advanced analytical tools are crucial for ensuring the quality and purity of synthesized peptides and for optimizing synthetic protocols to improve yields and reduce waste. digitellinc.com

    Broadening the Scope of Non-Canonical Amino Acid Applications in Research

    The ability to incorporate non-canonical amino acids into proteins and peptides is revolutionizing various fields of scientific research. numberanalytics.comthedailyscientist.org These "unnatural" building blocks provide chemists and biologists with an expanded toolkit to probe and manipulate biological systems with unprecedented precision. researchgate.netnih.gov

    The future applications of ncAAs are vast and continue to expand, with significant potential in:

    Drug Discovery : The introduction of ncAAs can enhance the therapeutic properties of peptides, such as their stability, selectivity, and activity. researchgate.net They are being used to create novel peptide-based drugs, including antibody-drug conjugates (ADCs), with improved efficacy and safety profiles.

    Protein Engineering : By replacing canonical amino acids with ncAAs, researchers can create enzymes with enhanced catalytic activity, altered substrate specificity, or increased stability. researchgate.netacs.org This has significant implications for industrial biocatalysis and the development of novel therapeutics.

    Biomedical Imaging and Diagnostics : ncAAs containing fluorescent probes, cross-linkers, or other functionalities can be incorporated into proteins to study their localization, interactions, and dynamics within living cells. nih.govacs.org

    Synthetic Biology : The expansion of the genetic code to include ncAAs is a cornerstone of synthetic biology, enabling the creation of novel biological systems with new-to-nature functions. numberanalytics.com

    As the methods for synthesizing and incorporating ncAAs become more robust and accessible, their application in both fundamental and applied research is expected to grow exponentially, leading to new discoveries and technologies.

    Q & A

    Q. What are the critical hazards associated with this compound?

    • Risk Mitigation :
    • Skin/Eye Irritation : Use PPE and emergency eyewash stations.
    • Respiratory Risks : Employ local exhaust ventilation.
    • Waste Disposal : Neutralize with 5% acetic acid before disposal .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.